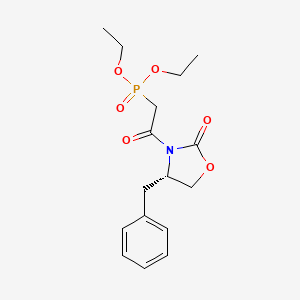
(R)-Diethyl (2-(4-benzyl-2-oxooxazolidin-3-YL)-2-oxoethyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Diethyl (2-(4-benzyl-2-oxooxazolidin-3-YL)-2-oxoethyl)phosphonate is a complex organic compound that features a phosphonate group, an oxazolidinone ring, and a benzyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-Diethyl (2-(4-benzyl-2-oxooxazolidin-3-YL)-2-oxoethyl)phosphonate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazolidinone Ring: This step involves the cyclization of an amino alcohol with a carbonyl compound to form the oxazolidinone ring.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Phosphonate Ester Formation: The final step involves the reaction of the oxazolidinone derivative with diethyl phosphite under suitable conditions to form the desired phosphonate ester.
Industrial Production Methods
Industrial production of ®-Diethyl (2-(4-benzyl-2-oxooxazolidin-3-YL)-2-oxoethyl)phosphonate may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
®-Diethyl (2-(4-benzyl-2-oxooxazolidin-3-YL)-2-oxoethyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxazolidinone ring to other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to modify the benzyl group or the phosphonate ester.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like benzyl halides for nucleophilic substitution or electrophiles for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, ®-Diethyl (2-(4-benzyl-2-oxooxazolidin-3-YL)-2-oxoethyl)phosphonate can be used as a building block for the synthesis of more complex molecules
Biology and Medicine
The compound’s potential biological activity makes it a candidate for drug development. It can be used as a scaffold for designing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, ®-Diethyl (2-(4-benzyl-2-oxooxazolidin-3-YL)-2-oxoethyl)phosphonate can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism by which ®-Diethyl (2-(4-benzyl-2-oxooxazolidin-3-YL)-2-oxoethyl)phosphonate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The phosphonate group can mimic phosphate esters, potentially inhibiting enzymes that utilize phosphate substrates.
Comparación Con Compuestos Similares
Similar Compounds
- ®-Diethyl (2-(4-methyl-2-oxooxazolidin-3-YL)-2-oxoethyl)phosphonate
- ®-Diethyl (2-(4-phenyl-2-oxooxazolidin-3-YL)-2-oxoethyl)phosphonate
Uniqueness
®-Diethyl (2-(4-benzyl-2-oxooxazolidin-3-YL)-2-oxoethyl)phosphonate is unique due to the presence of the benzyl group, which can influence its reactivity and biological activity. The combination of the oxazolidinone ring and the phosphonate ester also provides a versatile scaffold for further functionalization.
Propiedades
Fórmula molecular |
C16H22NO6P |
|---|---|
Peso molecular |
355.32 g/mol |
Nombre IUPAC |
(4S)-4-benzyl-3-(2-diethoxyphosphorylacetyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C16H22NO6P/c1-3-22-24(20,23-4-2)12-15(18)17-14(11-21-16(17)19)10-13-8-6-5-7-9-13/h5-9,14H,3-4,10-12H2,1-2H3/t14-/m0/s1 |
Clave InChI |
AHINZAZIGFLFQL-AWEZNQCLSA-N |
SMILES isomérico |
CCOP(=O)(CC(=O)N1[C@H](COC1=O)CC2=CC=CC=C2)OCC |
SMILES canónico |
CCOP(=O)(CC(=O)N1C(COC1=O)CC2=CC=CC=C2)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















